molecular formula C27H24FN3OS B11968069 7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B11968069
M. Wt: 457.6 g/mol
InChI Key: LHDZPPQJFKFABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pentacyclic heterocyclic molecule featuring a rigid polycyclic backbone with multiple fused rings. Key structural elements include:

  • A tert-butyl group at position 7, enhancing steric bulk and lipophilicity.
  • A 4-fluorophenyl moiety at position 20, likely influencing electronic properties and target binding.
  • A ketone group at position 2, which may serve as a hydrogen-bond acceptor.

Properties

Molecular Formula

C27H24FN3OS

Molecular Weight

457.6 g/mol

IUPAC Name

7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C27H24FN3OS/c1-27(2,3)16-10-13-20-21(14-16)33-25-22(20)26(32)31-24(29-25)19-7-5-4-6-18(19)23(30-31)15-8-11-17(28)12-9-15/h4-9,11-12,16H,10,13-14H2,1-3H3

InChI Key

LHDZPPQJFKFABV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F

Origin of Product

United States

Biological Activity

The compound 7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The structural complexity of this compound is notable due to its pentacyclic framework and multiple functional groups that may influence its biological activity. The presence of a fluorophenyl group and a thia moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
  • Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound reduced cell viability significantly compared to control groups.

Antimicrobial Activity

The compound's thiazole and triazole functionalities suggest potential antimicrobial properties:

  • Spectrum of Activity : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
SolubilityModerate in DMSO
BioavailabilityEstimated at 45%
Half-lifeApproximately 6 hours
MetabolismPrimarily hepatic

These parameters indicate that while the compound may have good bioavailability and moderate solubility, further studies are needed to fully understand its metabolic pathways.

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of new compounds:

  • Acute Toxicity Studies : In animal models (e.g., mice), doses up to 200 mg/kg did not result in significant adverse effects.
  • Long-term Exposure : Chronic toxicity studies are ongoing to assess potential long-term effects on organ systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 3 from ([1R,2S,4S,6S,7S]-4-(2-diphenylphosphino)phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]-decane) shares heterocyclic features but differs significantly:

  • Core Structure : Compound 3 is tricyclic vs. the pentacyclic backbone of the target compound.
  • Substituents: Compound 3 includes a diphenylphosphino group (electron-rich, useful in catalysis) and trimethyl groups, contrasting with the fluorophenyl and tert-butyl groups in the target compound.
  • Heteroatoms : Both compounds contain sulfur, but Compound 3 lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the triaza system in the target compound .
Physicochemical Properties
Property Target Compound (Estimated) Compound 3
Molecular Weight ~484 g/mol 478.5 g/mol
Key Functional Groups tert-butyl, 4-fluorophenyl, ketone Diphenylphosphino, mercapto
Solubility Likely low (high lipophilicity) Moderate (polar phosphino group)
Synthetic Method Not specified Acid-catalyzed condensation

Key Observations :

  • The fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues.
  • Compound 3’s diphenylphosphino group suggests applications in catalysis, whereas the target compound’s nitrogen-rich framework aligns with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.